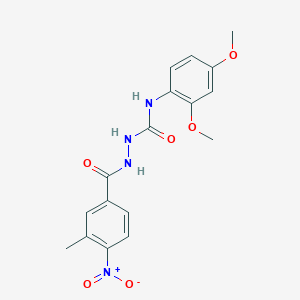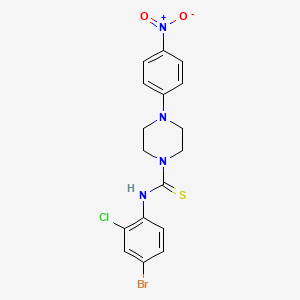
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide
描述
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research as a redox-cycling agent. Its unique chemical structure makes it a valuable tool for investigating the mechanisms of oxidative stress and cellular damage. In
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has been used extensively in scientific research to induce oxidative stress and study the effects of reactive oxygen species (ROS) on cellular function. It has been shown to generate superoxide anion radicals and hydrogen peroxide, which can lead to DNA damage, lipid peroxidation, and protein oxidation. N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has also been used to investigate the role of oxidative stress in various disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.
作用机制
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide acts as a redox-cycling agent, which means that it undergoes multiple cycles of reduction and oxidation in the presence of cellular components such as NADH and cytochrome P450 reductase. This process generates ROS, which can cause cellular damage and activate signaling pathways involved in inflammation and apoptosis. N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has also been shown to inhibit mitochondrial respiration and ATP production, leading to cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has been shown to induce oxidative stress in a variety of cell types, including neuronal cells, endothelial cells, and cancer cells. It can cause DNA damage and activate DNA repair pathways, as well as modulate the expression of genes involved in inflammation and apoptosis. N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has also been shown to disrupt mitochondrial function and lead to cell death through both necrosis and apoptosis.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide is a valuable tool for investigating the mechanisms of oxidative stress and cellular damage, as it can be used to induce these processes in a controlled manner. It is also relatively stable and easy to handle in the laboratory. However, N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has some limitations, including its potential toxicity and the fact that it can generate ROS indiscriminately, making it difficult to study specific pathways or targets.
未来方向
There are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide. One area of interest is the development of N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide analogs with improved specificity and reduced toxicity. Another area of research is the use of N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide to study the role of oxidative stress in specific disease states, such as Alzheimer's disease or Parkinson's disease. Additionally, N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide could be used in combination with other compounds to investigate synergistic effects on cellular function. Overall, N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide is a valuable tool for investigating the complex processes involved in oxidative stress and cellular damage, and its potential applications in scientific research are vast.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6/c1-10-8-11(4-7-14(10)21(24)25)16(22)19-20-17(23)18-13-6-5-12(26-2)9-15(13)27-3/h4-9H,1-3H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMHGQJEWYQRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NNC(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4116744.png)

![2-[(4-methoxyphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4116760.png)
![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4116768.png)
![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)
![ethyl 4-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116828.png)